5-Hydroxy-3',4',6,7-tetramethoxyflavone

Catalog No.
S582062
CAS No.
21763-80-4
M.F
C19H18O7
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-3',4',6,7-tetramethoxyflavone

CAS Number

21763-80-4

Product Name

5-Hydroxy-3',4',6,7-tetramethoxyflavone

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3

InChI Key

QEWSAPKRFOFQIU-UHFFFAOYSA-N

Synonyms

5-hydroxy-3',4',6,7-tetramethoxyflavone, HTMF

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC

5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-hydroxy-3,4′,6,7-tetramethoxyflavone) is a naturally occurring flavonoid found in plants like Laggera alata [] and Aglaia edulis. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. Scientific research into 5-hydroxy-3',4',6,7-tetramethoxyflavone has focused on understanding its potential health benefits.

Anti-hepatotoxic activity

One area of research has investigated the potential of 5-hydroxy-3',4',6,7-tetramethoxyflavone to protect the liver from damage. A study published in the journal Phytomedicine found that the compound exhibited anti-hepatotoxic activity in rats []. This suggests that it may have potential for the development of liver disease treatments, but further research is needed.

5-Hydroxy-3',4',6,7-tetramethoxyflavone is a flavonoid compound notable for its complex structure and significant biological activities. It is classified as a 6-O-methylated flavonoid, characterized by the presence of four methoxy groups attached to its flavone backbone. This compound has been isolated from various plants, including Artemisia giraldii and Otanthus maritimus, and is recognized for its potential therapeutic properties, particularly in oncology and hepatoprotection .

The mechanism of action of 5-OH-TMF is not fully understood. The study by Kim et al. (2006) demonstrating its cytotoxicity suggests it might interfere with cell viability, but the specific pathways involved require further investigation [].

Typical of flavonoids. These reactions include:

  • Hydroxylation: The presence of hydroxyl groups can facilitate further modifications, enhancing its reactivity.
  • Methylation: The methoxy groups can undergo demethylation or further methylation reactions under specific conditions.
  • Oxidation: The flavonoid can be oxidized to form quinones, which may exhibit different biological activities.

The compound's stability and reactivity are influenced by its molecular conformation, which is stabilized by intramolecular hydrogen bonding .

5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits a range of biological activities:

  • Antitumor Activity: Studies have shown that this compound can induce cell cycle arrest in glioblastoma cell lines, leading to reduced cell viability and migration. It primarily affects the G0/G1 phase of the cell cycle, indicating its potential as an anticancer agent .
  • Hepatoprotective Effects: The compound has demonstrated significant anti-hepatotoxic activity, suggesting its utility in protecting liver cells from damage .
  • Antioxidant Properties: Like many flavonoids, it possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

The synthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone can be achieved through several methods:

  • Natural Extraction: The compound can be isolated from plant sources such as Laggera alata using solvent extraction methods followed by chromatographic techniques for purification.
  • Chemical Synthesis: Synthetic pathways often involve the use of starting materials like trimethoxyacetophenone. Through a series of reactions including methylation and cyclization, the target compound can be synthesized .
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler flavonoids into more complex derivatives like 5-hydroxy-3',4',6,7-tetramethoxyflavone.

Research on interaction studies involving 5-Hydroxy-3',4',6,7-tetramethoxyflavone indicates that it may interact with various cellular pathways:

  • Cell Cycle Modulation: The compound's ability to induce cell cycle arrest suggests interactions with regulatory proteins involved in cell proliferation.
  • Synergistic Effects with Other Treatments: Studies have explored its potential synergistic effects when combined with radiation therapy in cancer treatment, revealing both additive and antagonistic interactions depending on dosage .

Several compounds share structural similarities with 5-Hydroxy-3',4',6,7-tetramethoxyflavone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-3',4',5,6-tetramethoxyflavoneSimilar methoxy substitutionsNotable for different hydroxyl positioning
5-Hydroxy-3',4'-dimethoxyflavoneFewer methoxy groupsExhibits lower biological activity compared to TMF
5-MethoxyflavoneSingle methoxy groupLess complex structure; lower pharmacological interest
6-HydroxyflavoneHydroxyl group at position 6Different biological activity profile

The uniqueness of 5-Hydroxy-3',4',6,7-tetramethoxyflavone lies in its specific arrangement of methoxy groups and hydroxyl functionalities that enhance its biological efficacy compared to other flavonoids. Its ability to induce cell cycle arrest specifically at the G0/G1 phase distinguishes it from similar compounds that may not exhibit such targeted effects .

Phytochemical Distribution in Laggera spp. and Artemisia spp.

5-Hydroxy-3',4',6,7-tetramethoxyflavone has been identified in several plant species, with notable presence in the Laggera and Artemisia genera, both belonging to the Compositae (Asteraceae) family [4] [11].

In Laggera species, particularly Laggera pterodonta, 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from the aerial parts of the plant [3] [11]. Phytochemical investigations of Laggera pterodonta have revealed that this compound is among the characteristic flavonoids present in this species [17]. A comprehensive analysis of the chemical constituents from Laggera pterodonta identified fourteen compounds, including five flavonoids, with 5-Hydroxy-3',4',6,7-tetramethoxyflavone being one of the significant flavonoid components [17]. This compound was specifically identified as compound number 7 in a study that isolated and characterized the chemical constituents of Laggera pterodonta [11].

Plant SpeciesPlant PartIdentified FlavonoidsReference
Laggera pterodontaAerial parts5-Hydroxy-3',4',6,7-tetramethoxyflavone, 3,4',5-trihydroxy-6,7-dimethoxyflavone, 3,3',5-trihydroxy-4',6,7-trimethoxyflavone, chrysosplenetin B, artemitin [3] [11] [17]
Artemisia argyiAerial parts5-Hydroxy-3',4',6,7-tetramethoxyflavone, 5,6-dihydroxy-7,3',4'-trimethoxyflavone, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone [4]
Artemisia giraldiiVarious parts5-Hydroxy-3',4',6,7-tetramethoxyflavone [1]
Otanthus maritimusVarious parts5-Hydroxy-3',4',6,7-tetramethoxyflavone [1]

In Artemisia species, 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from Artemisia argyi and Artemisia giraldii [1] [4]. A study on Artemisia argyi identified this compound among several flavones isolated from the methanolic extracts of the aerial parts of the plant [4]. The distribution of flavonoid aglycones in various Artemisia species has shown that many of these compounds are 6-methoxylated, with additional substitutions at the 7-, 3'- and 4'-positions of the molecule, which is consistent with the structure of 5-Hydroxy-3',4',6,7-tetramethoxyflavone [23].

The phytochemical analysis of Artemisia species has revealed significant variations in flavonoid content across different species within the genus [18]. For instance, the maximum flavonoid content was observed in Artemisia palustris extract (202.67 mg/g), while the minimal value was found in Artemisia desertorum extract (2.46 mg/g) [18]. This variation in flavonoid content suggests that the concentration of specific flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, may differ significantly across Artemisia species [18] [23].

Ecological Role in Plant Defense Mechanisms

Flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, play crucial roles in plant defense mechanisms against various biotic and abiotic stressors [10] [21]. These compounds are part of the specialized metabolites that plants produce to protect themselves from environmental challenges and potential threats [10].

The ecological significance of 5-Hydroxy-3',4',6,7-tetramethoxyflavone and related flavonoids in plant defense can be understood through several mechanisms:

  • Protection Against Ultraviolet Radiation: Flavonoids are known to absorb harmful ultraviolet radiation, protecting plant tissues from damage [21]. This function is particularly important for plants growing in high-altitude or high-light environments where UV exposure is intense [19]. The specific structure of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, with its hydroxyl and methoxy groups, contributes to its UV-absorbing properties [21].

  • Antimicrobial Activity: Studies have shown that certain flavonoids from Laggera pterodonta, including compounds similar to 5-Hydroxy-3',4',6,7-tetramethoxyflavone, exhibit antimicrobial activity against various bacteria [11]. For instance, compounds isolated from Laggera pterodonta showed moderate activity against bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and others [11]. This antimicrobial property helps plants defend against potential pathogenic infections [10].

  • Antioxidant Properties: Flavonoids function as antioxidants in plants, helping to neutralize reactive oxygen species that can damage cellular components [5] [10]. The presence of a hydroxyl group in 5-Hydroxy-3',4',6,7-tetramethoxyflavone is considered a structural enhancer responsible for its antioxidative activity [5]. This antioxidant capacity is crucial for plants to cope with oxidative stress resulting from various environmental challenges [5] [10].

  • Response to Environmental Stress: The biosynthesis and accumulation of flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, can be induced in response to environmental stressors such as drought, extreme temperatures, and nutrient deficiency [10] [21]. This inducible defense mechanism allows plants to adapt to changing environmental conditions [10].

The ecological role of flavonoids in plant defense is further supported by evolutionary evidence suggesting that stress-related oxidative pressure may have been a major trigger for the distribution and abundance of these compounds in plants [21]. In an evolutionary context, the multi-functionality of flavonoids, including their roles in UV protection, antimicrobial defense, and antioxidant activity, has contributed to their widespread presence in the plant kingdom [21].

Biosynthetic Enzymatic Pathways in Angiosperms

The biosynthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in angiosperms follows the general flavonoid biosynthetic pathway, which is one of the best-characterized specialized metabolite pathways in plants [9] [13]. This pathway involves a series of enzymatic reactions that transform primary metabolites into complex flavonoid structures [9].

The biosynthetic pathway of flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, begins with the phenylpropanoid pathway, which transforms the amino acid phenylalanine into 4-coumaroyl-CoA [9]. This initial step is catalyzed by three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) [13] [24].

Once 4-coumaroyl-CoA is formed, it enters the flavonoid biosynthesis pathway proper, where it undergoes a series of enzymatic modifications [9]. The first enzyme specific for the flavonoid pathway is chalcone synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce chalcone scaffolds from which all flavonoids derive [9] [25].

The subsequent steps in the pathway involve the following key enzymes:

  • Chalcone Isomerase (CHI): This enzyme catalyzes the isomerization of chalcones to flavanones, such as naringenin [25] [26]. This is a crucial step in the formation of the basic flavonoid structure [25].

  • Flavanone 3-Hydroxylase (F3H): F3H catalyzes the hydroxylation of flavanones at the 3-position to produce dihydroflavonols [25] [26]. This enzyme is essential for the formation of flavonols and anthocyanins [25].

  • Flavonoid 3'-Hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3'-position of the B-ring of flavonoids, contributing to the diversity of flavonoid structures [25].

  • Flavonol Synthase (FLS): FLS catalyzes the conversion of dihydroflavonols to flavonols through oxidation [25] [26]. This enzyme is crucial for the formation of flavonols, which are precursors to more complex flavonoids [25].

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of methyl groups to hydroxyl groups on the flavonoid skeleton [13] [24]. In the case of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, specific O-methyltransferases are responsible for the methylation of hydroxyl groups at the 3', 4', 6, and 7 positions, while leaving the 5-position hydroxyl group unmethylated [13] [24].

The biosynthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone specifically involves the methylation of hydroxyl groups at specific positions of the flavone skeleton [13]. This process is catalyzed by position-specific O-methyltransferases that recognize and methylate specific hydroxyl groups on the flavonoid backbone [13] [24].

In angiosperms, the flavonoid biosynthetic pathway is regulated by a complex network of transcription factors, including MYB, bHLH, and WD40 proteins [13]. These transcription factors form regulatory complexes that control the expression of flavonoid biosynthetic genes in response to developmental and environmental cues [13].

The localization of flavonoid biosynthetic enzymes within plant cells is also an important aspect of the pathway [14]. Most of the flavonoid synthesizing enzymes are found in the cytosol, often loosely bound to the endoplasmic reticulum in multi-enzyme complexes [14]. However, some enzymes, such as flavonol synthase, have been localized in the nucleus in certain plant species [14]. The flavonoid compounds themselves typically accumulate in the vacuole or the cell wall, depending on their specific type and function [14].

Seasonal Variation in Secondary Metabolite Production

The production of secondary metabolites, including flavonoids such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone, exhibits significant seasonal variation in plants [12] [16] [22]. This variation is influenced by a complex interplay of environmental factors, including temperature, light intensity, water availability, and other climatic conditions [12] [16].

Studies on various plant species have demonstrated that the concentration of flavonoids can fluctuate considerably throughout the growing season [16]. For instance, research on Chelidonium majus showed that there is a major difference in total phenolic content, flavonoid concentration, and antioxidant activity during the growing season [16]. The highest concentration of total phenolic compounds was observed in the spring, when the plant was in the rosette stage with well-formed, thick leaves [16]. The concentration of flavonoids was found to be greatest just before flowering and before fruiting, while during flowering, the concentrations of these secondary metabolites were at their lowest [16].

Similar patterns of seasonal variation have been observed in Artemisia species [12] [18]. A study on Artemisia monosperma collected from different locations during different seasons revealed that photosynthetic pigments, including chlorophyll and carotenoids, as well as antioxidant metabolites and enzymes, varied significantly according to temperature divergence in different seasons [12]. Total ascorbate was markedly accumulated during the winter period, especially at lower temperatures (9-15°C), and antioxidant enzyme activities were significantly enhanced during the winter period compared to the summer period [12].

The seasonal variation in flavonoid production is influenced by several key factors:

  • Temperature: Temperature has a significant impact on flavonoid biosynthesis [12] [22]. Lower temperatures have been associated with higher flavonoid accumulation in many plant species [12] [22]. For example, higher flavonoid content was observed in leafy liverwort cultivars at lower temperatures [22].

  • Light Conditions: Light intensity and quality, particularly UV radiation, strongly influence flavonoid production [21] [22]. Higher light conditions have been linked to increased flavonoid accumulation, as these compounds help protect plants from UV damage [21] [22].

  • Water Stress: Water availability affects flavonoid biosynthesis, with water stress often leading to increased flavonoid production [22]. Studies have shown that total flavonoid content in some plant species is highest during the dry season [22].

  • Climatic Factors: Other climatic factors, such as humidity and cloudiness, also influence flavonoid production [22]. Flavonoid content has been found to be positively correlated with climatic evaporation but inversely correlated with humidity and cloudiness [22].

The seasonal dynamics of flavonoid production reflect the adaptive responses of plants to changing environmental conditions [16] [22]. By modulating the biosynthesis of flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, plants can optimize their defense mechanisms against seasonal variations in environmental stressors [16] [21] [22].

SeasonEnvironmental FactorsEffect on Flavonoid ProductionReference
SpringModerate temperature, increasing light intensityHigh total phenolic content, increasing flavonoid concentration [16] [22]
SummerHigh temperature, high light intensity, potential water stressVariable flavonoid concentration, often lower during flowering [12] [16]
AutumnDecreasing temperature, decreasing light intensityIncreasing flavonoid concentration, especially before fruiting [16] [22]
WinterLow temperature, low light intensityHigh flavonoid accumulation, enhanced antioxidant enzyme activities [12] [22]

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

358.10525291 g/mol

Monoisotopic Mass

358.10525291 g/mol

Heavy Atom Count

26

UNII

MRF3C7FE9G

Other CAS

21763-80-4

Wikipedia

5-Hydroxy-3',4',6,7-tetramethoxyflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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